molecular formula C11H11N3O3S2 B3022442 ({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetic acid CAS No. 68161-40-0

({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetic acid

Cat. No. B3022442
CAS RN: 68161-40-0
M. Wt: 297.4 g/mol
InChI Key: JCBULGDIJYFRNL-UHFFFAOYSA-N
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Description

The compound “({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetic acid” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide . The amino group of the resulting oxadiazoles can then be acylated with various acid chlorides to yield the final product .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The thiadiazole ring, the methoxyphenyl group, and the thioacetic acid moiety all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The compound, due to its functional groups, is likely to undergo a variety of chemical reactions. For instance, carboxylic acid derivatives like this one can undergo nucleophilic substitution reactions .

Future Directions

The future research directions could involve exploring the biological activities of this compound. Given the known activities of similar thiadiazole derivatives, this compound could potentially be studied for its medicinal properties .

properties

IUPAC Name

2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S2/c1-17-8-4-2-3-7(5-8)12-10-13-14-11(19-10)18-6-9(15)16/h2-5H,6H2,1H3,(H,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBULGDIJYFRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NN=C(S2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427695
Record name {[5-(3-Methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68161-40-0
Record name {[5-(3-Methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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